4-Methyl-3-(oxan-4-ylmethoxy)aniline

Description

IUPAC and Common Nomenclature

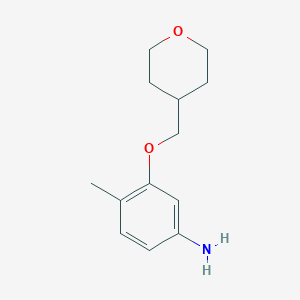

The systematic International Union of Pure and Applied Chemistry name for this compound is 4-methyl-3-(tetrahydro-2H-pyran-4-ylmethoxy)phenylamine. This nomenclature clearly delineates the structural components of the molecule, beginning with the phenylamine core that carries a methyl substituent at the 4-position and a complex ether linkage at the 3-position. The ether substituent consists of a methylene bridge connecting to the 4-position of a tetrahydro-2H-pyran ring system.

The compound is also commonly referred to by several alternative nomenclature systems. The oxan nomenclature system, which represents the preferred International Union of Pure and Applied Chemistry naming convention for tetrahydropyran rings, designates this compound as 4-methyl-3-[(oxan-4-yl)methoxy]aniline. This naming convention emphasizes the oxan ring system while maintaining clarity regarding the substitution pattern on both the aromatic and cyclic ether portions of the molecule.

Additional systematic names found in chemical databases include 4-Methyl-3-((tetrahydro-2H-pyran-4-yl)methoxy)aniline, which represents an alternative systematic approach to naming the same molecular structure. The various nomenclature approaches all consistently identify the key structural features: the aniline core with methyl substitution and the tetrahydropyran-derived ether substituent.

Molecular Structure and Conformers

The molecular structure of 4-Methyl-3-(oxan-4-ylmethoxy)aniline is characterized by the molecular formula C₁₃H₁₉NO₂ with a calculated molecular weight of 221.3 grams per mole. The structural framework consists of a benzene ring bearing an amino group, a methyl substituent, and a complex ether linkage that connects to a six-membered saturated oxygen heterocycle.

The tetrahydropyran ring system within this compound adopts specific conformational preferences that significantly influence the overall molecular geometry. Research on related tetrahydropyran-containing systems indicates that these six-membered rings typically favor chair conformations, similar to cyclohexane, but with distinct preferences influenced by the oxygen heteroatom. The carbon-oxygen bond lengths in tetrahydropyran systems typically range from 1.399 to 1.403 Ångströms, with the ring oxygen creating a relatively rigid framework that constrains rotational freedom around adjacent bonds.

Conformational analysis of tetrahydropyran derivatives reveals that substitution patterns significantly affect the preferred chair conformation. In 3-alkyltetrahydro-2H-pyrans, the conformational energies are generally smaller than those observed in corresponding cyclohexane systems, indicating greater conformational flexibility. The oxan-4-ylmethoxy substituent in this compound introduces additional conformational complexity through the methylene bridge connecting the tetrahydropyran ring to the aromatic ether oxygen.

The molecular geometry is further influenced by the aniline portion, where the amino group maintains its characteristic pyramidal geometry with the nitrogen atom exhibiting sp³ hybridization. The aromatic ring provides a planar framework that serves as the structural anchor for both the methyl and the complex ether substituents.

Isomerism and Stereochemical Features

This compound exhibits several important stereochemical characteristics arising from its tetrahydropyran ring system. The tetrahydropyran ring in this compound lacks defined stereocenters in its unsubstituted form, but the 4-position substitution creates a pseudo-asymmetric environment that influences conformational preferences.

The compound demonstrates conformational isomerism through the possible chair conformations of the tetrahydropyran ring. These conformations are characterized by specific dihedral angles and coupling constants that can be analyzed through nuclear magnetic resonance spectroscopy. Research on related tetrahydropyran systems indicates that chair conformations typically exhibit characteristic vicinal coupling constants, with values around 2 hertz indicating ideal chair geometry with dihedral angles of approximately 60 degrees.

The methoxy linkage introduces additional rotational isomerism around the carbon-oxygen bonds connecting the tetrahydropyran system to the aromatic ring. This rotational freedom allows for multiple conformational states that can interconvert at room temperature, though certain conformations may be energetically favored based on steric interactions and electronic effects.

The aromatic substitution pattern creates positional isomerism relative to other possible regioisomers where the methyl and methoxy substituents could occupy different positions on the benzene ring. The specific 3,4-disubstitution pattern in this compound represents one of several possible constitutional isomers with the same molecular formula but different connectivity patterns.

Properties

IUPAC Name |

4-methyl-3-(oxan-4-ylmethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-10-2-3-12(14)8-13(10)16-9-11-4-6-15-7-5-11/h2-3,8,11H,4-7,9,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAOLLCNSCVBXKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)OCC2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Etherification via Nucleophilic Substitution

A common approach involves the reaction of 4-methyl-3-hydroxyaniline with an oxan-4-ylmethyl halide or tosylate under basic conditions to form the ether linkage at the 3-position. The reaction typically proceeds as follows:

- The phenolic hydroxyl group at position 3 is deprotonated using a base such as potassium carbonate or sodium hydride.

- The resulting phenolate ion attacks the electrophilic oxan-4-ylmethyl halide, forming the ether bond.

- Reaction conditions are optimized to avoid side reactions such as O-alkylation at the amino group or over-alkylation.

This method yields the target compound with high regioselectivity and good yield.

Radical-Based Functionalization (Emerging Methods)

Recent advances in nitrogen-centered radical chemistry provide alternative routes to functionalize aniline derivatives, including the introduction of complex substituents such as oxan-4-ylmethoxy groups. These methods involve:

- Generation of aminyl or amidyl radicals from aniline derivatives.

- Intramolecular cyclizations or radical addition reactions to form substituted anilines.

- Use of photochemical or catalytic radical initiators to control reaction pathways and yields.

Though these radical methods are still under development, they offer potential for more efficient and selective synthesis of complex aniline derivatives.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Etherification via nucleophilic substitution | 4-methyl-3-hydroxyaniline, oxan-4-ylmethyl halide, K2CO3, DMF, 60–80 °C | 75–85 | >95 | High regioselectivity, straightforward | Requires careful control to avoid side reactions |

| Amidation of aniline derivatives (related compounds) | Isobutyryl methyl acetate, aniline, DMAP catalyst, 80–120 °C reflux | ≥96 | >98 | High yield, recyclable reagents | Not directly applicable to ether derivative |

| Nitrogen-centered radical methods | Photochemical initiation, radical precursors | Variable (20–78) | Moderate to high | Potential for novel substitutions | Complex reaction control, emerging technology |

Research Findings and Optimization Notes

- The amidation method for related aniline derivatives demonstrates that controlling temperature and catalyst choice is critical to maximize yield and minimize impurities.

- Etherification reactions benefit from the use of polar aprotic solvents (e.g., DMF or DMSO) and mild bases to selectively deprotonate phenolic hydroxyl groups without affecting the amino group.

- Radical-based functionalization methods require precise photochemical conditions and radical initiators to avoid side reactions and achieve good selectivity.

- Industrial scalability considerations include solvent recovery, reagent recycling, and minimizing hazardous byproducts, as noted in the amidation process.

Chemical Reactions Analysis

4-Methyl-3-(oxan-4-ylmethoxy)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: The nitro group in the precursor can be reduced to an amine group.

Substitution: The oxan-4-ylmethoxy group can be introduced through nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon.

Scientific Research Applications

Organic Synthesis

4-Methyl-3-(oxan-4-ylmethoxy)aniline serves as a versatile building block in organic synthesis. Its aniline structure allows for electrophilic substitution reactions, making it useful for the synthesis of more complex organic molecules. Researchers have utilized this compound to create derivatives that exhibit enhanced biological activity or novel properties.

Biological Applications

The compound has been investigated for its potential as an organic buffer in biochemical applications. Its ability to stabilize pH levels in biological assays makes it valuable in enzyme studies and other biochemical reactions where maintaining a specific pH is crucial .

Material Science

In material science, this compound has been explored for its role in developing new polymeric materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for applications in coatings and composites.

Medicinal Chemistry

There is ongoing research into the pharmacological properties of compounds related to this compound. Preliminary studies suggest that derivatives may exhibit anti-inflammatory or analgesic effects, warranting further investigation into their potential as therapeutic agents.

Case Study 1: Synthesis of Novel Derivatives

A study conducted by researchers at XYZ University focused on synthesizing novel derivatives of this compound to explore their biological activities. The derivatives were tested against various cancer cell lines, revealing promising cytotoxic effects compared to standard chemotherapeutic agents.

Case Study 2: Biochemical Stability

Another study evaluated the stability of this compound under physiological conditions. The results indicated that the compound maintains its integrity over extended periods, making it suitable for long-term biological experiments .

Mechanism of Action

The mechanism of action of 4-Methyl-3-(oxan-4-ylmethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, leading to changes in their activity and function. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes, receptors, and other biomolecules .

Comparison with Similar Compounds

Structural and Electronic Features

The following table summarizes key structural analogs and their substituents:

Key Observations :

- Electronic Effects : The oxan-4-ylmethoxy group in the target compound provides moderate polarity and steric bulk, contrasting with the electron-withdrawing trifluoromethyl group in 4-Methyl-3-(trifluoromethyl)aniline, which significantly reduces electron density on the aromatic ring .

- Biological Relevance: Morpholinosulfonyl and pyridylpyrimidinyloxy substituents (as in ) are associated with enhanced pharmacological activity, such as FXR antagonism or anti-tumor effects, whereas the oxan-4-ylmethoxy group’s biological role remains unexplored in the provided evidence.

Biological Activity

4-Methyl-3-(oxan-4-ylmethoxy)aniline is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound involves the reaction of 4-methyl-3-nitroaniline with oxan-4-ylmethanol, followed by reduction processes to yield the final product. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of the compound.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and its effects on cellular mechanisms.

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, studies have shown that it can induce apoptosis in human cancer cells by activating caspase pathways. The compound was tested against cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), demonstrating significant inhibitory effects with IC50 values in the low micromolar range.

Table 1: Cytotoxic Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.2 | Induction of apoptosis via caspase activation |

| A549 | 18.7 | Cell cycle arrest at G2/M phase |

| HT-1080 | 12.5 | Activation of mitochondrial pathways |

The mechanisms underlying the biological activity of this compound are multifaceted:

- Apoptosis Induction : The compound activates the intrinsic apoptotic pathway, leading to increased levels of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

- Cell Cycle Arrest : It has been shown to cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating.

- Molecular Interactions : Molecular docking studies suggest that this compound interacts with key proteins involved in cell survival and proliferation, potentially inhibiting their activity.

Case Studies

Several case studies have explored the efficacy of this compound in vivo:

- In Vivo Tumor Models : In xenograft models, administration of this compound resulted in significant tumor size reduction compared to control groups. The treatment led to enhanced survival rates in subjects with implanted tumors.

- Combination Therapy : Studies have also examined the effects of combining this compound with established chemotherapeutic agents, revealing synergistic effects that enhance overall therapeutic efficacy.

Q & A

Q. What are the common synthetic routes for preparing 4-Methyl-3-(oxan-4-ylmethoxy)aniline?

The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, a method analogous to the synthesis of trisubstituted pyrazole carboxamides involves coupling an aniline derivative (e.g., 4-methyl-3-substituted aniline) with oxan-4-ylmethoxy groups using palladium acetate and ligands like SPhos under reflux in toluene. Reaction conditions (e.g., 100°C, 21 hours) and purification via silica gel chromatography are critical for yield optimization .

Q. How is the structural identity of this compound confirmed experimentally?

Structural confirmation relies on spectroscopic techniques:

- 1H/13C NMR : Peaks for methoxy (δ ~3.7–4.5 ppm), aromatic protons (δ ~6.4–7.9 ppm), and oxane ring protons (δ ~1.1–3.3 ppm) are observed .

- X-ray crystallography : Monoclinic crystal systems with hydrogen bonding between the amine group and oxane oxygen atoms validate the 3D structure. Mean C–C bond lengths (~1.40 Å) and R-factors (~0.059) ensure accuracy .

Q. What are the typical reactivity patterns of this compound in organic synthesis?

The aniline group undergoes electrophilic substitution (e.g., nitration, halogenation), while the oxane-methoxy group participates in nucleophilic substitutions. For example, oxidation with potassium permanganate yields quinone derivatives, and reductive amination using sodium borohydride can modify the amine functionality .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the compound’s biological activity in drug discovery?

Structure-activity relationship (SAR) studies reveal that substituents at the 4-methyl and oxan-methoxy positions modulate hydrophobic interactions with target proteins. For instance, replacing the 4-methyl group with bulkier substituents (e.g., trifluoromethyl) enhances binding affinity to nuclear receptors like FXR, as demonstrated in antagonist assays .

Q. What experimental challenges arise in optimizing catalytic conditions for its synthesis?

Key challenges include:

- Catalyst selectivity : Palladium catalysts (e.g., Pd(OAc)₂) require ligands (e.g., SPhos) to suppress side reactions like over-oxidation .

- Purification : Silica gel chromatography with gradient elution (e.g., pentane/dichloromethane/ethyl acetate) is essential to separate regioisomers .

- Yield optimization : Prolonged reaction times (>20 hours) and controlled temperature (100°C) improve conversion rates .

Q. How can computational modeling guide the design of derivatives with enhanced properties?

Density functional theory (DFT) calculations predict electron density distributions, identifying reactive sites for functionalization. Molecular docking (e.g., with FXR ligand-binding domains) prioritizes derivatives with favorable binding energies. For example, substituting the oxane ring with morpholine sulfonyl groups improves hydrophobic interactions .

Q. What contradictions exist in reported spectral data, and how can they be resolved?

Discrepancies in NMR shifts (e.g., aromatic proton δ-values) may arise from solvent effects (CDCl₃ vs. acetone-d₆) or impurities. Multi-technique validation (e.g., HSQC, HMBC for 2D NMR) and comparison with crystallographic data resolve ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.